molecular formula C11H9NS B13119278 4-Phenyl-2-vinylthiazole

4-Phenyl-2-vinylthiazole

Cat. No.: B13119278
M. Wt: 187.26 g/mol
InChI Key: JIBKTYWBRYMWNH-UHFFFAOYSA-N
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Description

4-Phenyl-2-vinylthiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a vinyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-vinylthiazole typically involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2-vinylthiazole undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the vinyl group can yield ethyl derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl-substituted thiazoles.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-Phenyl-2-vinylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-vinylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .

Comparison with Similar Compounds

    4-Phenylthiazole: Lacks the vinyl group, leading to different reactivity and applications.

    2-Vinylthiazole: Lacks the phenyl group, affecting its biological activity and chemical properties.

    Thiazole: The parent compound, with a simpler structure and broader range of reactions.

Uniqueness: 4-Phenyl-2-vinylthiazole’s combination of phenyl and vinyl groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

2-ethenyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H9NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h2-8H,1H2

InChI Key

JIBKTYWBRYMWNH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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